NAMPT Inhibition: Sub-Nanomolar Potency in Biochemical Assays
2-Methoxyisonicotinamide inhibits nicotinamide phosphoribosyltransferase (NAMPT) with a Ki of 0.4 nM . In a separate cellular assay, it exhibited an IC₅₀ of 23 nM against NAMPT in human HepG2 cells using [¹⁴C]-nicotinamide/PRPP as substrate [1]. This represents a striking >1,000-fold increase in potency compared to the parent scaffold, isonicotinamide, which shows no measurable NAMPT inhibition at concentrations up to 10 mM (reported only as a weak SIRT3 inhibitor and Sir2 activator) [2].
| Evidence Dimension | NAMPT inhibitory potency (Ki and IC₅₀) |
|---|---|
| Target Compound Data | Ki = 0.4 nM (biochemical); IC₅₀ = 23 nM (cellular, HepG2) |
| Comparator Or Baseline | Isonicotinamide: no NAMPT inhibition reported; weak SIRT3 inhibitor (IC₅₀ ~ 26–232 µM) |
| Quantified Difference | >1,000-fold improvement in potency; >10,000-fold relative to SIRT3 inhibition |
| Conditions | Biochemical: recombinant NAMPT with nicotinamide substrate; Cellular: human HepG2 cells with [¹⁴C]-nicotinamide/PRPP |
Why This Matters
The sub-nanomolar Ki demonstrates that the 2-methoxy group is critical for high-affinity NAMPT engagement, enabling experiments at low nanomolar concentrations and minimizing off-target effects associated with high-dose exposures.
- [1] BindingDB. (2014). IC₅₀ = 23 nM for NAMPT in HepG2 cells; BDBM50443797 / CHEMBL3094224. View Source
- [2] Guan, X., et al. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Isonicotinamide. PMC. View Source
